I+/-,2,4-Trihydroxybenzeneacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
I+/-,2,4-Trihydroxybenzeneacetonitrile is an organic compound that features a benzene ring substituted with three hydroxyl groups and an acetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of I+/-,2,4-Trihydroxybenzeneacetonitrile typically involves the reaction of 1,2,4-trihydroxybenzene with acetonitrile under specific conditions. The hydroxybenzene molecules act as hydrogen bond donors, while the acetonitrile molecules act as hydrogen bond acceptors . This interaction is crucial for the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve the use of green synthesis techniques. For example, ionic liquids can be used as recycling agents to facilitate the reaction between benzaldehyde and hydroxylamine hydrochloride, leading to the formation of benzonitrile derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
I+/-,2,4-Trihydroxybenzeneacetonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The presence of hydroxyl groups makes it susceptible to oxidation, while the acetonitrile group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, often in the presence of a solvent like acetonitrile .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxyl groups can lead to the formation of quinones, while substitution reactions can yield various nitrile derivatives .
Wissenschaftliche Forschungsanwendungen
I+/-,2,4-Trihydroxybenzeneacetonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of I+/-,2,4-Trihydroxybenzeneacetonitrile involves its ability to form hydrogen bonds and participate in redox reactions. The hydroxyl groups can donate hydrogen bonds, while the acetonitrile group can accept them, facilitating various chemical interactions . These interactions are crucial for its biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to I+/-,2,4-Trihydroxybenzeneacetonitrile include other trihydroxybenzenes such as pyrogallol, hydroxyquinol, and phloroglucinol . These compounds also feature multiple hydroxyl groups on a benzene ring.
Uniqueness
This combination of hydroxyl and nitrile functionalities makes it a versatile compound in various fields .
Eigenschaften
CAS-Nummer |
909772-74-3 |
---|---|
Molekularformel |
C8H7NO3 |
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
2-(2,4-dihydroxyphenyl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C8H7NO3/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,10-12H |
InChI-Schlüssel |
RLRTZJZGNBXADR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)O)C(C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.